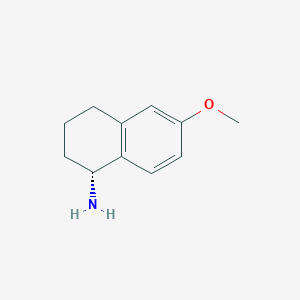
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a derivative of tetrahydroharmine (THH), a compound found in the Banisteriopsis caapi vine used in traditional Ayahuasca brews. 6-MeO-THH is a selective agonist of the serotonin 5-HT1A receptor, which has been implicated in the treatment of depression, anxiety, and other psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Various methods of synthesizing derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine have been explored, including alternative synthesis routes and stereoselective processes. For example, Oztaşkın et al. (2011) detailed an alternative synthesis of a similar compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid (Öztaşkın, Göksu, & SeÇen, 2011). Additionally, Han et al. (2007) developed a large-scale, stereoselective process for synthesizing a similar compound, (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, highlighting the importance of stereochemistry in synthesis (Han et al., 2007).
Spectral and Structural Analysis : Arivazhagan et al. (2014) conducted a comprehensive study on the vibrational analysis, molecular electrostatic potential, non-linear optical properties, and other spectroscopic characteristics of 6-methoxy-1,2,3,4-tetrahydronaphthalene, providing insights into its conformational stability and electronic structure (Arivazhagan, Kavitha, & Subhasini, 2014).
Crystallographic Studies : Kaiser et al. (2023) analyzed the crystal structures of compounds related to 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, contributing to the understanding of the molecular configurations and conformations in the solid state (Kaiser et al., 2023).
Applications in Drug Development and Pharmacology
Dopaminergic Activity : Research has focused on the dopaminergic properties of tetrahydronaphthalene derivatives. McDermot et al. (1976) investigated the dopaminergic activity of compounds including 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, indicating the potential use of these derivatives in understanding and targeting dopamine receptors (McDermot, Mckenzie, & Freeman, 1976).
Synthesis of Phenethylamine Moiety : Yamashita et al. (1993) explored the synthesis of phenethylamine moiety by photoamination of styrene derivatives with ammonia, demonstrating the chemical versatility and potential pharmacological relevance of tetrahydronaphthalene derivatives (Yamashita et al., 1993).
Receptor Binding Studies : Investigations into the binding affinities of tetrahydronaphthalene derivatives to various receptors have been conducted, illustrating their potential as pharmacological tools or drug leads. For example, Abate et al. (2011) studied analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), contributing to the understanding of receptor binding characteristics (Abate et al., 2011).
Propiedades
IUPAC Name |
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDPZDVSZWOAFS-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](CCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)
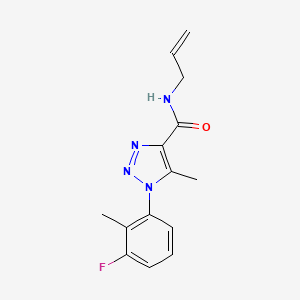


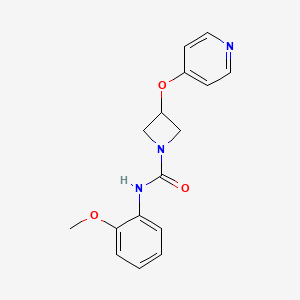


![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)
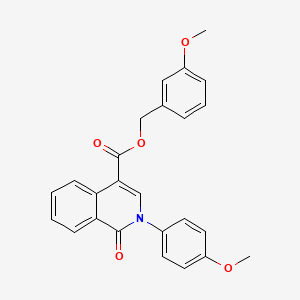
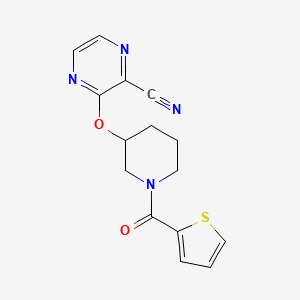
![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)
